Coupling Efficiency in Automated RNA Synthesis: TBDMS vs. TOM Protection
In a controlled comparative study of 20mer RNA oligonucleotide synthesis under identical conditions (6 min coupling, 0.25M ETT activator, DCA deblock), TBDMS-protected monomers exhibited an average coupling efficiency of 98.7%, while TOM-protected monomers achieved 98.9% [1]. Extrapolated to a 100mer oligonucleotide, this 0.2% per-step difference results in a crude full-length product purity of 27% for TBDMS versus 33% for TOM [1]. This class-level data establishes the expected baseline performance for 3'-O-TBDMS phosphoramidites and provides a quantitative benchmark for comparing vendor batches.
| Evidence Dimension | Stepwise coupling efficiency |
|---|---|
| Target Compound Data | 98.7% (class average for TBDMS-protected RNA monomers) |
| Comparator Or Baseline | TOM-protected RNA monomers: 98.9% |
| Quantified Difference | 0.2% lower per coupling step; 6% lower crude full-length product purity for 100mer |
| Conditions | 20mer RNA synthesis on ABI 394 synthesizer; 6 min coupling; 0.25M ETT; DCA deblock; US III PS support |
Why This Matters
This quantifies the expected yield trade-off when selecting TBDMS over TOM protection, informing procurement decisions for long RNA syntheses where yield is critical.
- [1] Glen Research. (n.d.). Glen Report 36-14: Application Note — RNA Synthesis. Retrieved from https://www.glenresearch.com/reports/gr36-14 View Source
